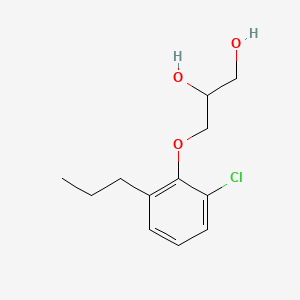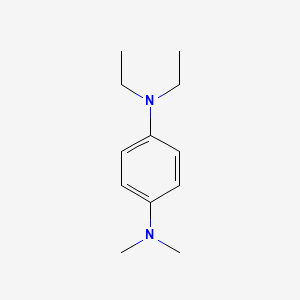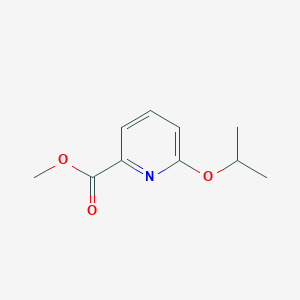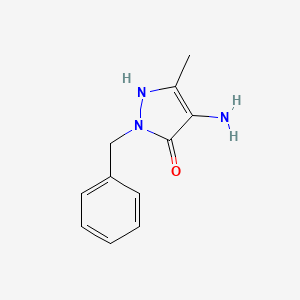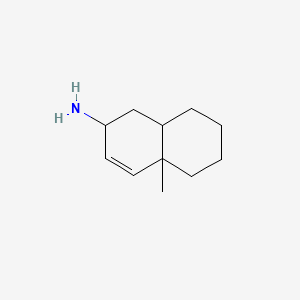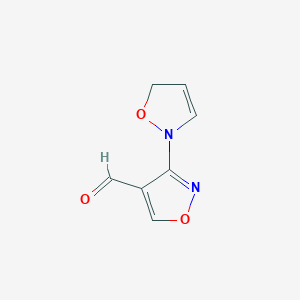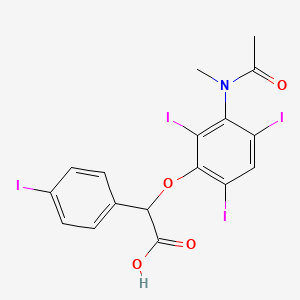
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is a complex organic compound characterized by the presence of multiple iodine atoms and an acetic acid moiety. This compound is notable for its high iodine content, which makes it particularly useful in various scientific and industrial applications, especially in the field of radiology as a contrast agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:
Acetylation: The acetylation of the amino group using acetic anhydride.
Coupling Reaction: The coupling of the iodinated phenolic compound with p-iodophenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled iodination and acetylation reactions.
Purification: Multiple purification steps, including recrystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various deiodinated and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid has a wide range of scientific research applications:
Radiology: Used as a contrast agent in X-ray imaging due to its high iodine content.
Chemistry: Utilized in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in imaging and diagnostic techniques.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid primarily involves its high iodine content, which enhances the contrast in imaging techniques. The iodine atoms absorb X-rays, making the compound highly visible in radiographic images. This property is utilized in various diagnostic procedures to improve the visibility of internal structures.
Comparison with Similar Compounds
Similar Compounds
Diatrizoate: Another iodine-containing contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble contrast agent.
Iohexol: A widely used contrast agent with similar applications.
Uniqueness
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which provides a high degree of iodine content and stability. This makes it particularly effective in producing high-contrast images in radiographic procedures compared to other similar compounds.
Properties
CAS No. |
23189-42-6 |
|---|---|
Molecular Formula |
C17H13I4NO4 |
Molecular Weight |
802.91 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C17H13I4NO4/c1-8(23)22(2)14-11(19)7-12(20)16(13(14)21)26-15(17(24)25)9-3-5-10(18)6-4-9/h3-7,15H,1-2H3,(H,24,25) |
InChI Key |
VDEYIIIDWYRIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


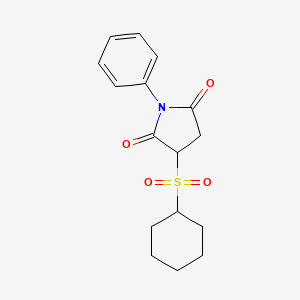

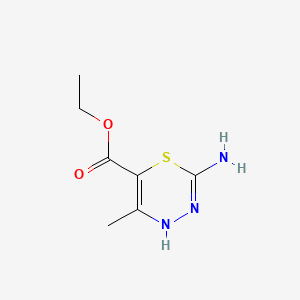
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)

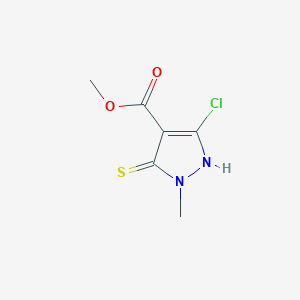
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
